
3-Hydroxy Detomidine-15N2,d2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a biochemical compound used primarily in proteomics research. It is a labeled analogue of 3-Hydroxy Detomidine Hydrochloride, which is a metabolite of Detomidine. Detomidine is an α2-adrenergic agonist used as a sedative in veterinary medicine, particularly for large animals like horses .
Méthodes De Préparation
The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves the incorporation of isotopic labels (^15N and deuterium) into the Detomidine molecule. The synthetic route typically includes the following steps:
Synthesis of the imidazole ring: The imidazole ring is synthesized using a series of reactions involving nitration, reduction, and cyclization.
Incorporation of isotopic labels: The ^15N and deuterium labels are introduced during the synthesis of the imidazole ring or during subsequent steps.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Analyse Des Réactions Chimiques
3-Hydroxy Detomidine-15N2,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Applications De Recherche Scientifique
3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Detomidine metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Detomidine.
Medicine: Utilized in research on the pharmacological effects of Detomidine and its metabolites, particularly in veterinary medicine.
Industry: Applied in the development of new veterinary sedatives and anesthetics .
Mécanisme D'action
3-Hydroxy Detomidine-15N2,d2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation, analgesia, and muscle relaxation. The molecular targets include α2-adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
3-Hydroxy Detomidine Hydrochloride: The non-labeled analogue used in similar research applications.
Detomidine Hydrochloride: The parent compound used as a sedative in veterinary medicine.
Medetomidine: Another α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
242.71 g/mol |
Nom IUPAC |
[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1; |
Clé InChI |
JHQUAWVVRURKMP-WKHLXQDESA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl |
SMILES canonique |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


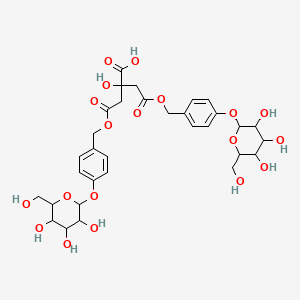
![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)

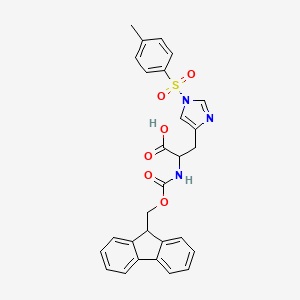
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)
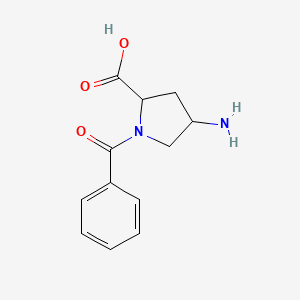
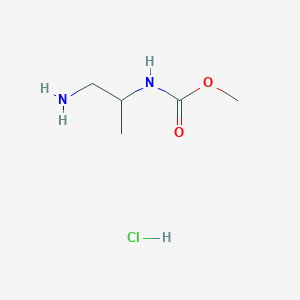
![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)

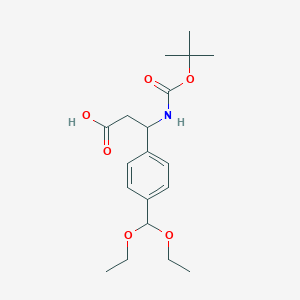

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
